Benz[4,5]isoquino[1,2‐b]quinazoline‐7,9‐dione (1) and 2-(1,8‐Naphthalenedicarboximido)benzamide (2): The study [] describes these compounds and emphasizes their non-planar structures due to steric hindrance caused by their constituent groups.
CPPHA: While the text doesn't provide a detailed structural analysis of CPPHA, it repeatedly mentions its distinct structure compared to other mGluR5 positive allosteric modulators (PAMs) like VU-29 and CDPPB. This distinction is crucial in understanding its unique interaction with mGluR5 and its different mechanism of action [, , ].
CPPHA: It acts as a PAM at both mGluR1 and mGluR5 but through a novel allosteric site, distinct from the MPEP site targeted by other PAMs like VU-29 [, , ]. Mutations at specific sites (F585I/mGluR5 and F599I/mGluR1) abolish CPPHA's effect, suggesting a unique binding site [].
VU-29 and CDPPB analogs: These compounds, unlike CPPHA, bind to the MPEP site on mGluR5, exhibiting a competitive interaction with negative allosteric modulators like MPEP [].
mGluR Pharmacology: These compounds are valuable tools for dissecting the complex mechanisms of mGluR activation, modulation, and signaling pathways [, , ].
Potential Therapeutic Targets: By understanding how these compounds interact with mGluRs, researchers aim to identify novel drug targets for treating neurological and psychiatric disorders [, ].
Cellular Signaling Dynamics: The study [] explores the use of mGluR5 PAMs to manipulate and study oscillatory Ca2+ signaling in cells, shedding light on the dynamic regulation of cellular processes.
Characterizing Novel Allosteric Binding Sites: The distinct binding site of CPPHA on mGluR1 and mGluR5 warrants further investigation, potentially leading to the discovery of new allosteric sites on these receptors [].
Developing Selective mGluR Modulators: Designing compounds with improved selectivity for specific mGluR subtypes could lead to more targeted therapeutic interventions with fewer side effects [].
Exploring Therapeutic Applications: Further research is needed to translate the findings on these compounds into effective therapies for neurological and psychiatric disorders [, ].
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4